molecular formula C13H15BrN2O2 B13030241 tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B13030241
M. Wt: 311.17 g/mol
InChI Key: SVLAMQBYOGQEPB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a critically valuable chemical intermediate in medicinal chemistry and drug discovery research. Its primary research application lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those targeting protein kinases. The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged scaffold and a common pharmacophore found in numerous kinase inhibitors, as it can mimic the purine ring of ATP and participate in key hydrogen-bonding interactions within the kinase active site. The reactive bromomethyl group at the 3-position serves as an excellent handle for further functionalization, most commonly through cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations, allowing researchers to introduce diverse aromatic, heterocyclic, or amine-containing side chains. This capability is essential for constructing compound libraries for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Furthermore, this bromomethyl derivative is instrumental in the development of Proteolysis-Targeting Chimeras (PROTACs), where it is used to link the 7-azaindole-based target protein binder to an E3 ubiquitin ligase recruiter via a flexible alkyl chain, facilitating the targeted degradation of pathological proteins. The Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen enhances the compound's stability during synthesis and can be readily removed under mild acidic conditions to unveil a free NH group for further derivatization, making it a pivotal intermediate for the exploration of novel therapeutic agents in oncology and other disease areas.

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-9(7-14)10-5-4-6-15-11(10)16/h4-6,8H,7H2,1-3H3

InChI Key

SVLAMQBYOGQEPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CBr

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolo[2,3-b]pyridine

The initial step is the protection of the nitrogen atom on the pyrrolo[2,3-b]pyridine ring to prevent side reactions during subsequent steps.

  • Reagents and Conditions : Pyrrolo[2,3-b]pyridine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or N,N-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM) or acetonitrile at room temperature or slightly elevated temperatures (20–25°C).
  • Reaction Time : Typically 6–18 hours under inert atmosphere (nitrogen).
  • Yield : High yields reported, often above 97%, with products isolated as oils or solids after chromatographic purification.
  • Example : One procedure describes stirring 1H-pyrrolo[3,2-c]pyridine (20 mmol) with DMAP (20 mmol) and Boc-anhydride (18 mmol) in acetonitrile at 20°C for 18 hours, yielding tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate quantitatively (101%) after purification.
Step Reagents Solvent Temp (°C) Time (h) Yield (%) Notes
Boc Protection (Boc)2O, TEA or DMAP DCM or CH3CN 20–25 6–18 97–101 Inert atmosphere, column purification

Introduction of Hydroxymethyl Group at 3-Position

This step is often achieved by selective functionalization of the pyrrolo[2,3-b]pyridine ring to introduce a hydroxymethyl substituent at the 3-position, which serves as a precursor for bromination.

  • Method : Lithiation or directed metalation at the 3-position followed by reaction with formaldehyde or paraformaldehyde to install the hydroxymethyl group.
  • Conditions : Use of strong bases such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C to -40°C) to achieve regioselective lithiation.
  • Notes : This step requires careful control of temperature and stoichiometry to avoid overreaction or side reactions.

Conversion of Hydroxymethyl to Bromomethyl

The key step to obtain the bromomethyl derivative involves substitution or bromination of the hydroxymethyl group.

  • Common Approaches :
    • Mesylation followed by bromide displacement : The hydroxymethyl group is first converted to a mesylate using methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) in dichloromethane at low temperatures (0–20°C). The mesylate intermediate is then treated with sodium bromide (NaBr) or potassium bromide (KBr) to substitute the mesylate with bromide, yielding the bromomethyl compound.
    • Direct Bromination : Using brominating agents such as N-bromosuccinimide (NBS) in the presence of a base like triethylamine in solvents such as dichloromethane or tetrahydrofuran at room temperature for 1–16 hours.
  • Reaction Control : Low temperature and anhydrous conditions are critical to maintain stereochemical integrity and minimize side reactions such as overbromination or ring bromination.
  • Yield and Purity : Reported yields vary but are generally high (>80%) when conditions are optimized. Enantiomeric purity is maintained by starting from enantiopure hydroxymethyl precursors and controlling reaction conditions.
Step Reagents/Conditions Solvent Temp (°C) Time (h) Yield (%) Notes
Mesylation MsCl, TEA DCM 0–20 1–3 High Generates mesylate intermediate
Bromide displacement NaBr or KBr DCM or acetone 0–20 2–6 High Substitution to bromomethyl
Direct bromination NBS, triethylamine DCM or THF 20–25 1–16 Moderate to high Radical bromination conditions

Representative Reaction Sequence

  • Protection : 1H-pyrrolo[2,3-b]pyridine + (Boc)2O + TEA in DCM at 25°C, 12 h → tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (yield ~98%).
  • Hydroxymethylation : Lithiation with LDA in THF at -78°C, then addition of formaldehyde → tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
  • Mesylation : Treatment with MsCl and TEA in DCM at 0–20°C for 1–3 h → mesylate intermediate.
  • Bromide substitution : Reaction with NaBr in acetone or DCM at 0–20°C for 2–6 h → tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Analytical and Purification Notes

  • Purification is generally achieved by silica gel column chromatography using mixtures of ethyl acetate and hexanes.
  • Characterization includes NMR (1H, 13C), LC-MS, and sometimes chiral HPLC to confirm stereochemical purity.
  • Typical spectral data for the Boc-protected intermediates show characteristic tert-butyl singlets (~1.5 ppm in 1H NMR) and aromatic proton patterns consistent with the pyrrolo[2,3-b]pyridine ring.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent Temp (°C) Time (h) Yield (%) Key Points
Boc Protection (Boc)2O, TEA or DMAP DCM or CH3CN 20–25 6–18 97–101 High yield, inert atmosphere
Hydroxymethylation LDA, formaldehyde THF -78 to -40 0.5–2 Moderate Regioselective lithiation
Mesylation MsCl, TEA DCM 0–20 1–3 High Generates good leaving group
Bromide substitution NaBr or KBr DCM or acetone 0–20 2–6 High Efficient substitution to bromide
Direct bromination NBS, triethylamine DCM or THF 20–25 1–16 Moderate Alternative to mesylation route

Research Findings and Optimization Notes

  • Temperature Control : Maintaining low temperatures during lithiation and substitution steps is critical to avoid side reactions and racemization.
  • Base Selection : Triethylamine is commonly used for neutralizing acid by-products and promoting mesylation.
  • Solvent Choice : Dichloromethane and tetrahydrofuran are preferred for their solubility and stability under reaction conditions.
  • Reaction Monitoring : TLC and LC-MS are used to monitor conversion and purity.
  • Stereochemical Integrity : Starting from enantiomerically pure hydroxymethyl precursors and avoiding harsh conditions preserve stereochemistry.

Chemical Reactions Analysis

tert-Butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a tertiary amine derivative.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has been investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds. Its bromomethyl group can facilitate nucleophilic substitution reactions, making it a versatile intermediate in drug synthesis.

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolopyridines exhibit anticancer properties. The compound's structure allows for modifications that can enhance bioactivity against various cancer cell lines. For instance, research has indicated that pyrrolopyridine derivatives can inhibit specific kinases involved in cancer progression .

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity profile allows it to participate in various coupling reactions, including:

  • Cross-Coupling Reactions : this compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic frameworks .
  • Functionalization of Aromatics : The bromomethyl group can be replaced with other functional groups through nucleophilic substitution, enabling the creation of diverse derivatives with tailored properties for specific applications in pharmaceuticals .

Case Study 1: Anticancer Drug Development

In a study focusing on the synthesis of novel anticancer agents, researchers synthesized a series of derivatives from this compound. These compounds were evaluated for their cytotoxicity against human cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Case Study 2: Synthesis of Kinase Inhibitors

Another significant application was reported in the development of kinase inhibitors. The compound was used as a precursor to synthesize inhibitors targeting specific kinases implicated in various diseases, including cancer and inflammatory disorders. The synthesized inhibitors demonstrated effective binding affinities and selectivity towards their targets, indicating the utility of this compound in drug discovery programs aimed at developing new therapeutics .

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target and the context of the reaction.

Comparison with Similar Compounds

Structural and Reactivity Analysis

Key Data Table

Compound Name Substituent at C3 Key Reactivity Applications References
tert-Butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Bromomethyl Nucleophilic substitution, alkylation Drug intermediate
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Iodo Suzuki coupling, Stille coupling Kinase inhibitors
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine Ethynyl Sonogashira coupling HPK1 inhibitors
tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Formyl Aldehyde condensations Antiviral agents
tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Boronic ester Suzuki-Miyaura coupling Biaryl synthesis

Stability and Functional Group Compatibility

  • Iodo vs. Bromo : Iodo derivatives are superior in cross-couplings but are more expensive and light-sensitive.
  • Ethynyl Groups : Enable π-π stacking in target binding but may reduce solubility.

Biological Activity

Tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound characterized by its unique molecular structure, which includes a pyrrolo[2,3-b]pyridine core. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing new therapeutic agents.

  • Molecular Formula : C₁₂H₁₃BrN₂O₂
  • Molecular Weight : 297.15 g/mol
  • CAS Number : 226085-17-2

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, which can be attributed to its structural similarities with other bioactive pyrrolidine derivatives. Notable areas of interest include:

  • Antitumor Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, derivatives of pyrrolo[3,4-c]pyridine have been demonstrated to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antiviral and Antimycobacterial Properties : Research indicates that pyrrolo derivatives may possess antiviral and antimycobacterial activities, making them candidates for further investigation in infectious disease treatment .
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can impact the nervous system positively, potentially offering therapeutic benefits for neurodegenerative diseases .

The mechanism of action for this compound involves its interaction with specific biological targets. Binding studies have shown that it may interact with various receptors and enzymes, which are crucial for cellular signaling pathways. Understanding these interactions is vital for optimizing the compound's therapeutic potential.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylateC₁₂H₁₃BrN₂O₂0.80Bromine at the 4-position
Tert-butyl (5-formylpyridin-2-yl)carbamateC₁₃H₁₄N₂O₃0.80Formyl group instead of bromomethyl
Tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamateC₁₃H₁₄ClN₂O₃0.69Chlorine substitution

This table illustrates the unique positioning of this compound among similar compounds, highlighting its distinct functional groups and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolo derivatives:

  • Anticancer Activity : A study on pyrrolo[2,3-b]pyridine derivatives found that certain compounds exhibited potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One derivative showed IC50 values as low as 7 nM against FGFRs .
  • Neuroprotective Studies : Research highlighted that pyrrolo derivatives could protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in treating neurodegenerative diseases .
  • Antimicrobial Activity : A series of pyrrolidine derivatives were evaluated for their antimicrobial properties against Mycobacterium tuberculosis, showing promising results that warrant further exploration .

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